4-chloro-5-methyl-3-nitro-1H-pyrazole
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Overview
Description
4-chloro-5-methyl-3-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry. It has a molecular formula of C4H4ClN3O2 and a molecular weight of 161.55 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-chloro-5-methyl-3-nitro-1H-pyrazole involves the reaction of 3-methylpyrazole with sodium nitrite to form 3-methyl-4-nitro-1H-pyrazole. This intermediate is then chlorinated using copper(II) chloride or another suitable chlorinating agent to yield the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 4-chloro-5-methyl-3-amino-1H-pyrazole.
Reduction: Formation of 4-chloro-5-methyl-3-nitroso-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-chloro-5-methyl-3-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized as a building block in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-chloro-5-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interacting with nucleic acids. The exact pathways and targets can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-methyl-5-nitro-1H-pyrazole
- 5-chloro-3-methyl-4-nitro-1H-pyrazole
Uniqueness
4-chloro-5-methyl-3-nitro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in synthesizing specialized compounds and exploring novel applications in various fields .
Properties
IUPAC Name |
4-chloro-5-methyl-3-nitro-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c1-2-3(5)4(7-6-2)8(9)10/h1H3,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRMXEGIHGSLHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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